Perfluorononanoic acid
Overview
Description
Perfluorononanoic acid, also known as heptadecafluorononanoic acid, is a synthetic perfluorinated carboxylic acid and fluorosurfactant. It is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their resistance to heat, water, and chemicals. This compound is an environmental contaminant found in humans and wildlife, and it is used in various industrial applications .
Scientific Research Applications
Perfluorononanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the production of fluoropolymers, such as polyvinylidene fluoride.
Industry: It is used in products like carpets, food-contact papers, and cleaning and polishing products.
Mechanism of Action
Target of Action
Perfluorononanoic acid (PFNA) is a synthetic perfluorinated carboxylic acid and fluorosurfactant . It primarily targets the immune system . In the thymus, PFNA mostly modulates CD4+CD8+ thymocytes, whereas the F4/80+, CD11c+, and CD49b+ cells are major targets in the spleen .
Mode of Action
PFNA interacts with its targets, leading to cell cycle arrest and apoptosis in the spleen and thymus . It impairs the production of interleukin (IL)-4 and interferon-gamma by splenic lymphocytes . The expression of peroxisome proliferator–activated receptors (PPAR-α and PPAR-γ) and IL-1β are upregulated significantly in the thymus .
Pharmacokinetics
The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . In rats, mice, monkeys, and other animals, half-life (t 1/2) were hours to days, therefore, great species-difference exist in t 1/2 between experimental animals and humans .
Result of Action
Exposure to PFNA led to a decrease in body weight and in the weight of the lymphoid organs . The levels of cortisol and adrenocorticotrophic hormone in sera were increased; however, the expression of glucocorticoid receptor in the thymus was unchanged .
Action Environment
It has been used to make fluoropolymers, a coating that can resist heat, water, and chemicals; thus, PFNA can be present in products including carpets, food-contact papers, and cleaning and polishing products . Low levels of PFNA are detected in aqueous film-forming foam (AFFF) for fire suppression .
Safety and Hazards
PFNA is a persistent environmental pollutant and can accumulate in human tissues via various exposure routes . It causes serious eye damage, is suspected of causing cancer, may damage the unborn child, is suspected of damaging fertility, may cause harm to breast-fed children, causes damage to organs through prolonged or repeated exposure, and is harmful if swallowed or if inhaled .
Future Directions
Given the growing evidence linking PFAS with adverse health effects in humans, NCEH and ATSDR developed a public health research framework to capture the broad range of PFAS research activities being conducted and supported by the agency to determine future research priorities and identify opportunities for interagency collaboration . This framework was conceptualized via a multidisciplinary visioning process designed to identify compelling questions and research activities that span five scientific domains: toxicology, exposure, human health, public health action, and cross-cutting priorities .
Biochemical Analysis
Biochemical Properties
Perfluorononanoic acid, in its acidic form, is a highly reactive strong acid . It interacts with various enzymes, proteins, and other biomolecules, mainly through polar force, hydrophobic interaction, and halogen-bond .
Cellular Effects
This compound has been associated with adverse health effects. It has been observed to affect immune, endocrine, reproductive, and developmental systems, and consistently report reduced body weight or weight gain, which provides strong evidence that the liver is a sensitive target of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the serum concentrations of this compound increased from 2002-2003 to 2009-2010 before decreasing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Animal studies have shown immune, endocrine, reproductive, and developmental toxicity, and consistently report reduced body weight or weight gain .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorononanoic acid can be synthesized through the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. Another method involves the carboxylation of F(CF₂)₈I. Additionally, this compound can form from the biodegradation of 8:2 fluorotelomer alcohol .
Industrial Production Methods: The industrial production of this compound primarily occurs in Japan. It is produced by the oxidation of a linear fluorotelomer olefin mixture. The commercial product Surflon S-111 contains this compound as the primary compound by weight .
Chemical Reactions Analysis
Types of Reactions: Perfluorononanoic acid undergoes various chemical reactions, including:
Oxidation: It is resistant to oxidative degradation due to the strength of the carbon-fluorine bond.
Reduction: It can react with reducing agents.
Substitution: It can undergo substitution reactions with bases and other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents are required for oxidation reactions.
Reducing Agents: Various reducing agents can be used for reduction reactions.
Major Products Formed:
Oxidation Products: Due to its resistance, oxidation products are minimal.
Reduction Products: Reduction can lead to the formation of simpler fluorinated compounds.
Substitution Products: Substitution reactions can produce various fluorinated derivatives.
Comparison with Similar Compounds
- Trifluoroacetic Acid (TFA)
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctanesulfonic Acid (PFOS)
Comparison: Perfluorononanoic acid is unique due to its longer carbon chain compared to trifluoroacetic acid and perfluorooctanoic acid. This longer chain contributes to its higher stability and resistance to degradation. Unlike perfluorooctanesulfonic acid, which contains a sulfonic acid group, this compound has a carboxylic acid group, affecting its chemical properties and applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFPBIDKMEQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17COOH, C9HF17O2 | |
Record name | PFNA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4149-60-4 (ammonium salt) | |
Record name | Perfluoro-n-nonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8031863 | |
Record name | Perfluorononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Perfluoro-n-nonanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21447 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.08 [mmHg], -0.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |
Record name | Perfluoro-n-nonanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21447 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PFNA | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Mechanism of Action |
The potency of the induction of peroxisomal beta-oxidation was compared between perfluorinated fatty acids (PFCAs) with different carbon chain lengths in the liver of male and female rats. In male rats, perfluoroheptanoic acid (PFHA) has little effect, although perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA) and perfluorodecanoic acid (PFDA) potentially induced the activity. By contrast, PFHA and PFOA did not induce the activity of peroxisomal beta-oxidation in the liver of female rats while PFNA and PFDA effectively induced the activity. The induction of the activity by these PFCAs was in a dose-dependent manner, and there is a highly significant correlation between the induction and hepatic concentrations of PFCAs in the liver regardless of their carbon chain lengths. These results strongly suggest that the difference in their chemical structure is not the cause of the difference in the potency of the induction. Hepatic concentrations of PFOA and PFNA was markedly higher in male compared with female rats. Castration of male rats reduced the concentration of PFNA in the liver and treatment with testosterone entirely restored the reduction. In contrast to the results obtained from the in vivo experiments, the activity of peroxisomal beta-oxidation was induced by PFDA and PFOA to the same extent in cultured hepatocytes prepared from both male and female rats. These results, taken together, indicate that difference in accumulation between PFCAs in the liver was responsible for the different potency of the induction of peroxisomal beta-oxidation between PFCAs with different carbon chain lengths and between sexes., Perfluorononanoate (PFNA), a perfluorinated alkyl acid containing nine carbon chains, has been detected in abiotic and biotic matrices worldwide. Although a few studies have reported toxic effects of PFNA, little information of the mechanism has been offered. In this study, the effects of PFNA exposure on thymus and the related mechanisms were investigated. Male rats were orally dosed with 0, 1, 3, or 5 mg PFNA/kg/day for 14 days. A significant decrease of body weight and thymus weight were observed in the rats receiving 3 or 5 mg PFNA/kg/day. Histopathological examination revealed dose-dependent increases in thymocyte apoptosis. Rats receiving 3 or 5 mg PFNA/kg/day exhibited increased interleukin (IL)-1 and decreased IL-2 concentrations in sera, whereas elevated IL-4 and cortisol levels only occurred in the highest dose group. Quantitative real-time PCR indicated that expression of peroxisome proliferator-activated receptor alpha (PPAR-alpha) was increased in the thymi of all dosed rats, and a similar trend occurred for PPAR-gamma in the two highest dose groups. The mRNA levels of c-Jun NH(2)-terminal kinase (JNK), nuclear factor-kappa B, p65 subunit, and inhibitory protein IkappaBalpha were unchanged; however, increased and decreased mRNA levels of p38 kinase were found in rats exposed to 3 or 5 mg PFNA/kg/day, respectively. Decreased Bcl-2 mRNA levels were observed in rats receiving 5 mg PFNA/kg/day. A significant increase in protein levels of phospho-JNK was found in all PFNA-treated rats. Phospho-p38 was significantly enhanced in 1 and 3 mg PFNA/kg/day groups, whereas phospho-IkappaBalpha remained consistent in all rats studied. Together, these data suggested that apart from the activation of PPARs, PFNA exposure in rats lead to the alteration of serum cytokines, which subsequently activated mitogen-activated protein kinase signaling pathways and potentially modulated the immune system. Additionally, increased serum cortisol and decreased expression of Bcl-2 in thymus likely contributed to the PFNA-induced thymocyte apoptosis., ... This study explored the possible involvement of apoptotic signaling pathways in a nine-carbon-chain length PFAA-perfluorononanoic acid (PFNA)-induced splenocyte apoptosis. After a 14-day exposure to PFNA, rat spleens showed dose-dependent levels of apoptosis. The production of pro-inflammatory and anti-inflammatory cytokines was significantly increased and decreased, respectively. However, protein levels of tumor necrosis factor receptor 1 (TNFR1), fas-associated protein with death domain (FADD), caspase 8 and caspase 3, which are involved in inflammation-related and caspase-dependent apoptosis, were discordant. Peroxisome proliferator-activated receptors alpha (PPARalpha) and PPARgamma genes expression was up-regulated in rats treated with 3 or 5 mg/kg/day of PFNA, and the level of hydrogen peroxide (H2O2) increased concurrently in rats treated with the highest dose. Moreover, superoxide dismutase (SOD) activity and Bcl-2 protein levels were dramatically decreased in spleens after treatment with 3 and 5 mg/kg/day of PFNA. However, protein levels of Bax were unchanged. Apoptosis-inducing factor (AIF), an initiator of caspase-independent apoptosis, was significantly increased in all PFNA-dosed rats. Thus, oxidative stress and the activation of a caspase-independent apoptotic signaling pathway contributed to PFNA-induced apoptosis in rat splenocytes. | |
Record name | Perfluoro-n-nonanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
375-95-1 | |
Record name | Perfluorononanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perfluoro-n-nonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375951 | |
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Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Perfluorononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorononan-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PERFLUORONONANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5830Z6S63M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Perfluoro-n-nonanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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